molecular formula C12H17NO3 B11884425 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 13338-66-4

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B11884425
CAS No.: 13338-66-4
M. Wt: 223.27 g/mol
InChI Key: ZJUWNYMWJKNZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, dihydroisoquinolinium salts, and other derivatives with modified functional groups.

Scientific Research Applications

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT) and bind to receptors involved in neurotransmission . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.

Comparison with Similar Compounds

6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

13338-66-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

6,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(14)12(16-3)9(8)7-13/h6,14H,4-5,7H2,1-3H3

InChI Key

ZJUWNYMWJKNZJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.